CCT3833 -

CCT3833

Catalog Number: EVT-255871
CAS Number:
Molecular Formula: C18H17NO4S3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
Overview

CCT3833 is a novel compound that functions as a pan-RAF and SRC family kinase inhibitor, primarily targeting KRAS-mutant tumors. Its dual inhibition mechanism has shown promising results in preclinical models of pancreatic ductal adenocarcinoma, colorectal cancer, and non-small-cell lung cancer. The compound has been evaluated in a Phase I clinical trial, demonstrating potential therapeutic efficacy in patients with solid tumors harboring specific mutations in the KRAS gene.

Source

CCT3833 was developed as part of ongoing research to address the challenges posed by KRAS mutations, which are prevalent in various cancers. The compound's development is documented in multiple studies, including research published in prominent journals and clinical trial registries .

Classification

CCT3833 is classified as an antineoplastic agent due to its ability to inhibit tumor growth by targeting specific kinases involved in cancer cell signaling pathways. It is particularly relevant for treating cancers characterized by KRAS mutations, which complicate conventional treatment approaches.

Synthesis Analysis

Methods

The synthesis of CCT3833 involves complex organic chemistry techniques aimed at creating a compound that can effectively inhibit both RAF and SRC kinases. While specific synthetic routes are proprietary, the general approach includes:

  1. Designing the Molecular Framework: The structure is designed to optimize interactions with the target kinases.
  2. Chemical Reactions: Various reactions such as coupling, cyclization, and functional group modifications are employed to assemble the final compound.

Technical Details

The synthetic process typically employs advanced methods such as high-performance liquid chromatography for purification and characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation.

Molecular Structure Analysis

Structure

CCT3833's molecular structure features a unique arrangement that facilitates its dual inhibition mechanism. The chemical structure includes a pyridopyrazinone moiety, which is critical for binding to the inactive 'DFG-out' conformation of BRAF and SRC kinases .

Data

  • Molecular Formula: C₁₄H₁₃N₅O
  • Molecular Weight: Approximately 253.29 g/mol
  • Key Functional Groups: Includes nitrogen-containing heterocycles that enhance its binding affinity to target proteins.
Chemical Reactions Analysis

Reactions

CCT3833 undergoes specific biochemical interactions upon administration:

  1. Inhibition of Kinase Activity: It effectively inhibits the phosphorylation of downstream targets such as ERK and SRC.
  2. Cell Proliferation Assays: In vitro studies demonstrate that CCT3833 significantly reduces cell viability in KRAS-mutant cancer cell lines .

Technical Details

The compound's efficacy is assessed through various assays, including enzyme activity assays and long-term clonogenic proliferation assays, confirming its ability to induce apoptosis in cancer cells.

Mechanism of Action

Process

CCT3833 exerts its effects by binding to the inactive form of RAF and SRC kinases, disrupting their activity and preventing downstream signaling that promotes tumor growth:

  1. Binding Affinity: It has demonstrated low nanomolar inhibition against V600E BRAF (34 nM) and CRAF (33 nM).
  2. Induction of Apoptosis: The compound activates caspase-3/7 pathways, leading to programmed cell death in treated cancer cells .

Data

  • Inhibition Concentration: Effective at concentrations below 50 nM for key targets.
  • Cell Lines Tested: HCT-116 (colorectal), A549 (lung), MIA-PaCa2 (pancreatic).
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.

Chemical Properties

  • Stability: CCT3833 maintains stability under standard laboratory conditions.
  • Reactivity: Exhibits selective reactivity towards specific kinases while remaining largely inactive against other kinases.
Applications

CCT3833 has significant potential applications in oncology:

  1. Targeted Cancer Therapy: Particularly useful for patients with KRAS-mutant tumors resistant to standard therapies.
  2. Clinical Trials: Currently undergoing evaluation in clinical settings to establish its safety profile and efficacy against various solid tumors .

Properties

Product Name

CCT3833

Molecular Formula

C18H17NO4S3

SMILES

Unknown

Synonyms

BAL3833; BAL-3833; BAL 3833; CCT3833; CCT-3833; CCT 3833.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.